molecular formula C14H11BrN2O2 B603452 2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide CAS No. 305858-55-3

2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B603452
CAS No.: 305858-55-3
M. Wt: 319.15g/mol
InChI Key: GPKPWDYKRVUHHF-CXUHLZMHSA-N
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Description

2-bromo-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide is a chemical compound belonging to the class of hydrazones. Hydrazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-bromobenzohydrazide. The reaction is carried out in an ethanol medium, with the mixture being heated to 60-70°C for 3-5 hours . The product is then isolated and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-bromo-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-bromo-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide is unique due to its specific structural features, such as the presence of both bromine and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its biological effects.

Properties

IUPAC Name

2-bromo-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c15-12-7-3-2-6-11(12)14(19)17-16-9-10-5-1-4-8-13(10)18/h1-9,18H,(H,17,19)/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKPWDYKRVUHHF-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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